Levopropoxyphene

概要

説明

レボプロポキシフェンは、鎮咳薬であり、咳を抑制するために使用されます。それは、鎮痛効果で知られているデキストロプロポキシフェンの光学異性体です。これらの異性体のラセミ混合物はプロポキシフェンと呼ばれます。 デキストロプロポキシフェンは鎮痛作用がありますが、レボプロポキシフェンは主に鎮咳作用を示します .

準備方法

レボプロポキシフェンは、一連の化学反応によって合成されます。合成は、プロピオフェノンとホルムアルデヒドおよびジメチルアミンとのマンニッヒ反応から始まり、アミノケトンの生成をもたらします。このアミノケトンを次いでベンジルマグネシウムブロミドと反応させて、アミノアルコールを生成します。 最後に、このアミノアルコールをプロピオン酸無水物でエステル化すると、レボプロポキシフェンが生成されます .

合成経路:

マンニッヒ反応: プロピオフェノン + ホルムアルデヒド + ジメチルアミン → アミノケトン

グリニャール反応: アミノケトン + ベンジルマグネシウムブロミド → アミノアルコール

エステル化: アミノアルコール + プロピオン酸無水物 → レボプロポキシフェン

化学反応の分析

Metabolic Reactions

In vivo and in vitro studies reveal significant metabolic pathways :

N-Demethylation

-

Primary Route : Liver cytochrome P450 enzymes catalyze N-demethylation to form norpropoxyphene , a major metabolite .

-

Impact : Norpropoxyphene lacks analgesic activity but contributes to antitussive effects.

Reduction of N-Oxide

-

In Vivo Reduction : this compound N-oxide undergoes rapid reduction in dogs and rats to yield active this compound .

Hydrolysis

-

Esterase Activity : Propionate ester hydrolysis occurs in plasma, producing the inactive amino alcohol intermediate .

Stereochemical Influence on Reactivity

-

Enantiomer-Specific Activity :

| Property | This compound | Dextropropoxyphene |

|---|---|---|

| Opioid Receptor Binding | Weak (Ki > 1 μM) | Strong (Ki ≈ 0.1 μM) |

| Primary Use | Antitussive | Analgesic |

| Metabolic Stability | Higher (slower ester hydrolysis) | Lower |

Stability and Degradation

-

pH Sensitivity : Degrades in acidic conditions via ester hydrolysis .

-

Oxidation : Forms N-oxide derivatives in the presence of hepatic oxidases .

Key Research Findings

科学的研究の応用

Antitussive Use

Levopropoxyphene was primarily marketed as an antitussive agent, effective in suppressing cough associated with various respiratory conditions. Its mechanism involves modulation of mu-type opioid receptors, which play a crucial role in the central nervous system's regulation of cough reflexes .

Clinical Studies

Several clinical studies have evaluated the efficacy of this compound as an antitussive. Notable findings include:

- Efficacy in Non-Productive Cough : In a study involving patients with non-productive cough due to lung cancer, this compound demonstrated significant reductions in cough severity compared to placebo .

- Comparison with Other Antitussives : this compound has been compared with other cough suppressants like dextromethorphan and dihydrocodeine, showing comparable efficacy but with distinct side effect profiles .

Analgesic Properties

While primarily used as an antitussive, this compound is structurally related to propoxyphene, which possesses analgesic properties. This suggests potential applications in pain management, particularly for mild pain relief.

Local Anesthetic Effects

Research indicates that this compound may exhibit local anesthetic effects, although this application has not been extensively studied or utilized clinically . This property could be explored further for specific therapeutic contexts.

Pharmacodynamics and Mechanism of Action

This compound acts primarily as a mu-opioid receptor agonist. The activation of these receptors leads to:

- Inhibition of adenylate cyclase activity.

- Modulation of calcium channels.

- Regulation of potassium channels and downstream signaling pathways, contributing to its antitussive effects .

Adverse Effects and Safety Profile

This compound's withdrawal from the market was largely due to safety concerns, including:

作用機序

レボプロポキシフェンは、中枢神経系に作用して咳反射を抑制することで、鎮咳作用を発揮します。多くの他の鎮咳薬とは異なり、咳抑制に関連付けられることが多いシグマ-1レセプターへの結合は弱いです。 その作用機序は、主に鎮痛剤として作用するデキストロプロポキシフェンとは異なります .

類似化合物との比較

レボプロポキシフェンは、鎮痛作用で知られる異性体のデキストロプロポキシフェンと比較して、その特異的な鎮咳作用において独特です。その他の類似化合物には以下が含まれます。

デキストロプロポキシフェン: 鎮痛作用を持つ鎮痛剤です。

プロポキシフェン: レボプロポキシフェンとデキストロプロポキシフェンのラセミ混合物であり、鎮咳作用と鎮痛作用の両方を示します

レボプロポキシフェンは、有意な鎮痛作用を伴わずに咳反射に対する特異的な作用を持つため、咳の治療に貴重な化合物です。

生物活性

Levopropoxyphene is an opioid derivative primarily recognized for its antitussive properties. As an enantiomer of dextropropoxyphene, it has garnered attention for its potential therapeutic applications and pharmacological mechanisms. This article delves into the biological activity of this compound, highlighting its mechanism of action, pharmacodynamics, clinical efficacy, and relevant case studies.

This compound acts primarily as a modulator of the mu-opioid receptors in the central nervous system. These receptors are involved in the regulation of pain and cough reflexes. The binding of this compound to these receptors leads to several downstream effects:

- G-Protein Coupling : The drug activates G-proteins, leading to the inhibition of adenylate cyclase activity, which reduces cyclic AMP levels and subsequently alters neurotransmitter release.

- Calcium Channel Modulation : It inhibits N-type and L-type calcium channels, further contributing to its antitussive effects.

- Potassium Channel Activation : this compound promotes the opening of inward-rectifying potassium channels, which hyperpolarizes neurons and decreases excitability.

These actions culminate in the suppression of cough reflexes, making this compound effective in treating cough associated with respiratory conditions .

Pharmacodynamics

The pharmacodynamic profile of this compound includes:

- Absorption : Specific data on absorption rates are not well-documented.

- Distribution : The volume of distribution remains unspecified; however, it is presumed to be significant due to its lipophilic nature.

- Metabolism : this compound undergoes hepatic metabolism, although detailed metabolic pathways are not extensively characterized.

- Elimination : The elimination route is not explicitly defined in current literature .

Clinical Efficacy

This compound has been evaluated in various clinical settings for its efficacy as an antitussive agent. A meta-analysis encompassing multiple randomized controlled trials (RCTs) provides insights into its effectiveness:

| Study | Design | Participants | Intervention vs. Comparator | Condition | Outcomes |

|---|---|---|---|---|---|

| Luporini 1998 | RCT, double-blind | 140 adults | This compound vs. dihydrocodeine | Lung cancer cough | Significant reduction in cough severity and nocturnal awakenings |

| Catena 1997 | RCT, double-blind | 209 adults | This compound vs. dextromethorphan | Moderate non-productive cough | Significant reduction in cough frequency |

| Fiocchi 1991 | RCT, double-blind | 12 children | This compound vs. placebo | Asthmatic cough | Significant reduction in nocturnal awakenings |

The overall findings indicate that this compound significantly reduces cough frequency and severity compared to placebo and other antitussive agents, with a p-value of 0.0015 indicating strong statistical significance .

Case Studies

Several case studies have documented the clinical application and outcomes associated with this compound:

- Case Study 1 : In a cohort study involving patients with chronic obstructive pulmonary disease (COPD), this compound was administered as part of a multimodal approach to manage persistent cough. Patients reported improved quality of life and reduced nocturnal symptoms.

- Case Study 2 : A clinical trial focused on patients with lung cancer demonstrated that this compound effectively alleviated cough associated with malignancy without significant adverse effects, reinforcing its role as a safe antitussive option.

特性

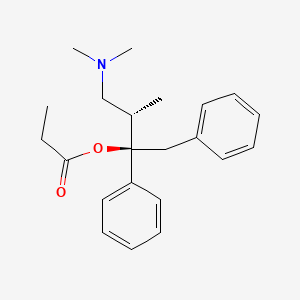

IUPAC Name |

[(2R,3S)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO2/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19/h6-15,18H,5,16-17H2,1-4H3/t18-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLMALTXPSGQGBX-PGRDOPGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](C)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023212 | |

| Record name | Levopropoxyphene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

SOL IN METHANOL, ALC, CHLOROFORM, & ACETONE; VERY SOL IN WATER /NAPSYLATE/ | |

| Record name | Levopropoxyphene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06793 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-PROPOXYPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3414 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

LEVOPROPOXYPHENE IS CENTRALLY ACTING ANTITUSSIVE. ... IT HAS A LOCAL ANESTHETIC ACTION. | |

| Record name | (L)-PROPOXYPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3414 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM PETROLEUM ETHER | |

CAS No. |

2338-37-6 | |

| Record name | (-)-Propoxyphene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2338-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levopropoxyphene [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levopropoxyphene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06793 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levopropoxyphene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVOPROPOXYPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U75VZ9PK1J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (L)-PROPOXYPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3414 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

75-76ºC, 75-76 °C, MP: 163-164 °C; SPECIFIC OPTICAL ROTATION: -60.1 DEG @ 25 °C/D (0.7%); /HYDROCHLORIDE/ | |

| Record name | Levopropoxyphene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06793 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-PROPOXYPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3414 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。